Diethyl diallylmalonate

Description

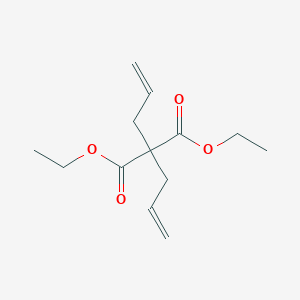

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,2-bis(prop-2-enyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5-6H,1-2,7-10H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUUVYQGUMRKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)(CC=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185785 | |

| Record name | Diethyl diallylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3195-24-2 | |

| Record name | Diethyl diallylmalonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3195-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl diallylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003195242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl diallylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl diallylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl diallylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl diallylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl diallylmalonate synthesis from diethyl malonate and allyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl diallylmalonate, an important intermediate in organic synthesis. The document details the underlying reaction mechanism, various experimental protocols, and key analytical data for the product.

Introduction

This compound is a valuable building block in the synthesis of a variety of organic molecules, including carbocyclic nucleoside analogues.[1] Its preparation typically involves the dialkylation of diethyl malonate with allyl bromide. This reaction proceeds via the formation of an enolate intermediate, which then acts as a nucleophile in a subsequent substitution reaction. The choice of base and solvent system is crucial for optimizing the reaction yield and purity of the final product. This guide will explore several common methodologies for this synthesis.

Reaction Mechanism

The synthesis of this compound from diethyl malonate and allyl bromide is a classic example of a malonic ester synthesis, which involves the alkylation of an enolate ion. The reaction proceeds in two sequential SN2 steps.

First, a base is used to deprotonate the α-carbon of diethyl malonate, which is acidic due to the presence of two electron-withdrawing carbonyl groups, forming a resonance-stabilized enolate ion. This enolate then acts as a nucleophile and attacks the electrophilic carbon of allyl bromide in an SN2 reaction, displacing the bromide ion and forming diethyl allylmalonate.

The process is then repeated. The mono-alkylated product, diethyl allylmalonate, still possesses one acidic α-hydrogen. In the presence of a slight excess of base, a second enolate is formed. This enolate then undergoes a second SN2 reaction with another molecule of allyl bromide to yield the final product, this compound.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, each employing different bases and solvent systems. Below are detailed protocols for three common procedures.

Protocol 1: Using Sodium Hydride in Tetrahydrofuran (B95107)

This method utilizes the strong, non-nucleophilic base sodium hydride in an aprotic solvent.

-

Materials:

-

Diethyl malonate

-

Sodium hydride (NaH)

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Water

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate for chromatography elution

-

-

Procedure: [2]

-

To a suspension of sodium hydride (3.74 g, 0.156 mol) in anhydrous tetrahydrofuran (250 mL) at 0°C under an inert atmosphere, slowly add diethyl malonate (10 g, 62.4 mmol).

-

Allow the reaction mixture to stir at room temperature for 2 hours.

-

Cool the mixture back to 0°C and slowly add allyl bromide (15.8 g, 0.131 mol).

-

Let the reaction proceed at room temperature for 4 hours.

-

Quench the reaction by carefully adding saturated NH₄Cl solution (10 mL).

-

Perform a liquid-liquid extraction with ethyl acetate (300 mL) and water (300 mL).

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:20 v/v) as the eluent to obtain this compound as a colorless oil.

-

Protocol 2: Using Sodium Ethoxide in Ethanol (B145695)

This protocol employs sodium ethoxide, a strong base, in its corresponding alcohol as the solvent.

-

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Allyl bromide

-

Ethyl acetate

-

Water

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure: [2]

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium (8.6 g) in absolute ethanol (70 mL).

-

Cool the sodium ethoxide solution to 5-10°C.

-

Slowly add a mixture of diethyl malonate (10 g, 62.5 mmol) and allyl bromide (14.25 g, 187.5 mmol) to the cooled sodium ethoxide solution with continuous stirring.

-

After the addition is complete, continue stirring at the same temperature for an additional hour.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Remove the excess solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Evaporate the solvent to obtain the crude product as a light yellow liquid, which can be further purified by vacuum distillation.

-

Protocol 3: Using Potassium Carbonate in Acetonitrile (B52724)

This method uses a weaker base, potassium carbonate, in a polar aprotic solvent.

-

Materials:

-

Diethyl malonate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Allyl bromide

-

Anhydrous acetonitrile (CH₃CN)

-

Celite

-

-

Procedure: [3]

-

In a three-neck round bottom flask under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80°C for 24 hours.

-

Cool the mixture to room temperature and filter it through a bed of celite.

-

Wash the celite bed with acetonitrile (100 mL).

-

Combine the filtrates and concentrate them under reduced pressure to yield this compound as a colorless liquid.

-

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

| Protocol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Sodium Hydride | Tetrahydrofuran | 0 to RT | 6 | 97 | [2] |

| 2 | Sodium Ethoxide | Ethanol | 5-10 to RT | Overnight | Not specified | [2] |

| 3 | Potassium Carbonate | Acetonitrile | RT to 80 | 24 | Not specified | [3] |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀O₄ | [4][5] |

| Molecular Weight | 240.29 g/mol | [4][5] |

| Appearance | Colorless oil/liquid | [2][6] |

| Boiling Point | 128-130 °C / 12 mmHg | [1] |

| Density | 0.994 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.446 | |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 5.72-5.58 (m, 2H), 5.13 (m, 2H), 5.08 (s, 2H), 4.17 (q, J=6.9 Hz, 4H), 2.64 (d, J=8.4 Hz, 4H), 1.25 (t, J=6.9 Hz, 6H) | [2] |

| IR (liquid film) ν (cm⁻¹) | Data available | [5][7] |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

References

- 1. This compound | 3195-24-2 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C13H20O4 | CID 76664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS 3195-24-2: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound(3195-24-2) IR Spectrum [chemicalbook.com]

Spectroscopic Profile of Diethyl Diallylmalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl diallylmalonate (CAS No: 3195-24-2), a versatile organic compound utilized in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Properties

This compound is an ester with the molecular formula C₁₃H₂₀O₄ and a molecular weight of 240.30 g/mol . Its structure features a central malonic ester core functionalized with two allyl groups.

Structure:

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.7 (approx.) | m | 2H | -CH =CH₂ |

| 5.1 (approx.) | m | 4H | -CH=CH ₂ |

| 4.2 (approx.) | q | 4H | -O-CH ₂-CH₃ |

| 2.6 (approx.) | d | 4H | -C-CH ₂-CH= |

| 1.2 (approx.) | t | 6H | -O-CH₂-CH ₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR (Carbon NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 170 (approx.) | C=O (Ester) |

| 133 (approx.) | -C H=CH₂ |

| 118 (approx.) | -CH=C H₂ |

| 61 (approx.) | -O-C H₂-CH₃ |

| 57 (approx.) | Quaternary C |

| 38 (approx.) | -C-C H₂-CH= |

| 14 (approx.) | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy[3]

The IR spectrum of this compound, typically recorded as a neat liquid film, exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2980 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1200 | Strong | C-O stretch (ester) |

| ~920 | Medium | =C-H bend (alkene) |

Mass Spectrometry (MS)

Mass spectrometry of this compound is typically performed using electron ionization (EI), leading to the formation of a molecular ion and various fragment ions.

| m/z | Relative Intensity | Assignment |

| 240 | [M]⁺ | Molecular Ion |

| 199 | [M - C₃H₅]⁺ | |

| 165 | [M - OCH₂CH₃]⁺ | |

| 123 | [M - COOCH₂CH₃]⁺ | |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Note: The fragmentation pattern can provide valuable information about the molecule's structure. The relative intensities of the peaks may vary depending on the instrument and experimental conditions.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These represent standard procedures and may not reflect the exact conditions used to acquire the specific data presented.

NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

-

The sample is placed in the NMR spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is performed.

-

The free induction decay (FID) signal is acquired.

-

Fourier transformation of the FID yields the ¹H NMR spectrum.

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A sufficient number of scans are acquired to obtain a good quality spectrum due to the low natural abundance of ¹³C.

-

The acquired FID is processed using Fourier transformation to obtain the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

FT-IR Analysis:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The infrared beam is passed through the sample.

-

The transmitted radiation is detected and a Fourier transform is applied to the resulting interferogram to produce the IR spectrum. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: For a volatile liquid like this compound, the sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS).

Electron Ionization (EI) Mass Spectrometry:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize, forming a molecular ion (M⁺) and fragment ions.

-

The positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Data Visualization

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

References

Physical and chemical properties of Diethyl diallylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl diallylmalonate is a versatile organic compound that serves as a crucial building block in a variety of synthetic chemical processes. Characterized by a malonate backbone substituted with two allyl groups and two ethyl ester functionalities, this compound is a valuable precursor in the synthesis of complex carbocyclic and heterocyclic systems. Its unique structure, possessing both nucleophilic potential at the central carbon and reactive allyl groups, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its key chemical reactions, presented to be a valuable resource for professionals in research and development.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid with a fruity odor.[1] It is readily soluble in common organic solvents like ethanol (B145695) and ether but demonstrates limited solubility in water.[1] A comprehensive summary of its key physical and chemical properties is provided in the tables below.

General and Physical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Fruity | [1] |

| Molecular Formula | C13H20O4 | [3][4] |

| Molecular Weight | 240.29 g/mol | [3] |

| Density | 0.994 g/mL at 25 °C | [5][6][7] |

| Boiling Point | 128-130 °C at 12 mmHg | [5][6][7] |

| Refractive Index | n20/D 1.446 | [5][6][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [8] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [1] |

Spectroscopic Data

| Spectroscopic Technique | Key Data/Reference |

| ¹H NMR | Spectra available.[9][10] |

| ¹³C NMR | Spectra available.[11] |

| Mass Spectrometry (GC-MS) | Spectra available.[3][4] |

| Infrared (IR) Spectroscopy | Spectra available.[3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its practical application in a laboratory setting. Below are two common experimental protocols for its preparation.

Protocol 1: Synthesis using Sodium Hydride in Tetrahydrofuran (B95107)

This method utilizes sodium hydride as a base to deprotonate diethyl malonate, followed by alkylation with allyl bromide.

Materials:

-

Diethyl malonate

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF), anhydrous

-

Allyl bromide

-

Saturated ammonium (B1175870) chloride (NH4Cl) solution

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO4) or Sodium sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A suspension of sodium hydride (2.5 molar equivalents) in anhydrous tetrahydrofuran is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

Diethyl malonate (1.0 molar equivalent) is added dropwise to the stirred suspension.[9]

-

The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.[9]

-

The mixture is cooled back to 0 °C, and allyl bromide (2.1 molar equivalents) is added slowly.[9]

-

After the addition is complete, the reaction is stirred at room temperature for 4 hours.[9]

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[9]

-

The resulting mixture is transferred to a separatory funnel and extracted with ethyl acetate. The organic layer is washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.[9]

-

The crude product is purified by silica gel column chromatography (e.g., using a mixture of ethyl acetate and hexane (B92381) as the eluent) to yield pure this compound as a colorless oil.[9]

Protocol 2: Synthesis using Sodium Ethoxide in Ethanol

This alternative procedure employs sodium ethoxide as the base for the alkylation reaction.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Allyl bromide

-

Ethyl acetate

-

Sodium sulfate (Na2SO4)

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol in a suitable reaction vessel, equipped with a stirrer and a reflux condenser, while cooling to maintain a temperature of 5-10 °C.[9]

-

A mixture of diethyl malonate (1.0 molar equivalent) and allyl bromide (3.0 molar equivalents) is added slowly to the stirred sodium ethoxide solution, ensuring the temperature remains between 5-10 °C.[9]

-

After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature, followed by stirring overnight at room temperature.[9]

-

The excess solvent is removed under reduced pressure.

-

Water is added to the residue, and the mixture is extracted with ethyl acetate.[9]

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.[9]

-

The crude product can be purified by vacuum distillation to obtain a colorless liquid.[9]

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its two allyl groups. It is a key starting material for enantioselective synthesis of carbocyclic nucleoside analogues.[6]

Ring-Closing Metathesis (RCM)

One of the most significant applications of this compound is in ring-closing metathesis (RCM) reactions.[6][7][8][12] This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based catalysts such as Grubbs' catalyst, allows for the construction of five-membered carbocycles. The reaction proceeds with the elimination of ethylene (B1197577) gas, which drives the equilibrium towards the product.[12]

References

- 1. CAS 3195-24-2: this compound | CymitQuimica [cymitquimica.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. This compound | C13H20O4 | CID 76664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound 98 3195-24-2 [sigmaaldrich.com]

- 6. This compound | 3195-24-2 [chemicalbook.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. 二烯丙基丙二酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound(3195-24-2) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

Diethyl Diallylmalonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 3195-24-2[1]

IUPAC Name: Diethyl 2,2-bis(prop-2-enyl)propanedioate[1]

This technical guide provides an in-depth overview of Diethyl diallylmalonate, a versatile organic intermediate with significant applications in synthetic chemistry and drug discovery. The document details its chemical identity, synthesis protocols, and key reactions, with a focus on its role as a precursor for carbocyclic nucleoside analogues. Experimental procedures are outlined, and quantitative data are presented in structured tables for clarity. Furthermore, experimental workflows and relevant biological signaling pathways are visualized using Graphviz diagrams to aid in comprehension.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. A summary of its key physical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀O₄ | [1] |

| Molecular Weight | 240.30 g/mol | --- |

| Boiling Point | 128-130 °C at 12 mmHg | --- |

| Density | 0.994 g/mL at 25 °C | --- |

| Refractive Index | n20/D 1.446 | --- |

Synthesis of this compound

The synthesis of this compound is typically achieved through the dialkylation of diethyl malonate with an allyl halide. Two common methods employing different bases, sodium hydride and sodium ethoxide, are detailed below.

Experimental Protocols

Method 1: Synthesis using Sodium Hydride

This method reports a high yield of this compound.

Procedure:

-

Suspend sodium hydride (3.74 g, 0.156 mol) in 250 mL of tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere.

-

Cool the suspension to 0 °C and slowly add diethyl malonate (10 g, 62.4 mmol) with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the mixture back to 0 °C and slowly add allyl bromide (15.8 g, 0.131 mol).

-

Let the reaction mixture warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).

-

Extract the product with ethyl acetate (B1210297) (300 mL) and wash with water (300 mL).

-

Dry the organic layer over magnesium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (eluent: ethyl acetate/hexane, 1:20) to yield this compound as a colorless oil.[1]

Method 2: Synthesis using Sodium Ethoxide

This protocol offers an alternative route using sodium ethoxide as the base.

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium (8.6 g) in 70 mL of absolute ethanol (B145695) in a flask equipped with a stirrer and a dropping funnel.

-

Cool the sodium ethoxide solution to 5-10 °C.

-

Slowly add a mixture of diethyl malonate (10 g, 62.5 mmol) and allyl bromide (14.25 g, 187.5 mmol) to the cooled sodium ethoxide solution with continuous stirring.

-

After the addition is complete, continue stirring at the same temperature for 1 hour, followed by stirring overnight at room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

-

Purify the crude product by vacuum distillation to obtain a colorless liquid.[1]

Quantitative Data on Synthesis

| Method | Base | Reported Yield | Reference |

| 1 | Sodium Hydride | 97% | [1] |

| 2 | Sodium Ethoxide | Not specified in the provided abstract | [1] |

Key Reactions and Applications

This compound is a valuable precursor in organic synthesis, particularly in ring-closing metathesis (RCM) reactions to form five-membered carbocyclic rings. These carbocyclic structures are key components in the synthesis of various nucleoside analogues with potential therapeutic applications.

Ring-Closing Metathesis (RCM)

RCM of this compound provides an efficient route to diethyl cyclopent-3-ene-1,1-dicarboxylate, a versatile intermediate for the synthesis of carbocyclic nucleosides.

Experimental Protocol: RCM using Grubbs Catalyst

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the Grubbs catalyst (e.g., Grubbs I or II, specific amounts will vary based on desired catalyst loading) in dry, degassed dichloromethane.

-

Add this compound to the catalyst solution.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 1 hour). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction and remove the catalyst residues. This can be achieved by various methods, including filtration through a plug of silica gel or treatment with a suitable scavenger.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Quantitative Data on Ring-Closing Metathesis

The efficiency of the RCM of this compound is influenced by factors such as the choice of catalyst, catalyst loading, temperature, and reaction time. Lowering the catalyst loading to as low as 50 to 250 ppm can still achieve near-quantitative conversion.[2] Reaction temperature significantly affects the yield, with lower temperatures (e.g., 40 °C) often providing higher yields of the desired RCM product and minimizing side reactions like isomerization, especially when using second-generation Grubbs catalysts.[3]

| Catalyst | Catalyst Loading | Temperature | Reaction Time | Conversion/Yield | Reference |

| Grubbs I | 0.4 mol% | Room Temperature | 100 min | 90% | [4] |

| Grubbs II | 1-3 mM | 40 °C | Not specified | Appreciable yields | [3] |

| Grubbs II | 3 mM | 60 °C | Not specified | Low yield (20%) | [3] |

Application in Drug Development: Carbocyclic Nucleoside Analogues

The primary application of this compound in drug development lies in its use as a starting material for the synthesis of carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but have the furanose oxygen atom replaced by a methylene (B1212753) group. This modification imparts greater metabolic stability.[5]

Antiviral Activity

Carbocyclic nucleoside analogues have demonstrated a broad spectrum of antiviral activities. Their primary mechanism of action involves the inhibition of viral DNA or RNA polymerases.[6][7] After entering a cell, these analogues are phosphorylated to their triphosphate form by host or viral kinases. The triphosphate then acts as a competitive inhibitor or a chain terminator during viral nucleic acid replication.[8]

Anticancer Activity

Certain carbocyclic nucleoside analogues synthesized from precursors like this compound have shown promising anticancer properties. For instance, some analogues have been found to induce autophagy in breast and ovarian cancer cell lines by inactivating the AKT/mTOR signaling pathway.[9][10]

Visualizations

Experimental Workflows

Caption: Synthesis of this compound.

Caption: Ring-Closing Metathesis Workflow.

Signaling Pathways

References

- 1. Page loading... [guidechem.com]

- 2. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Properties of Novel Truncated Carbocyclic Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

The Versatile Reactivity of Allyl Groups in Diethyl Diallylmalonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl diallylmalonate is a valuable synthetic intermediate whose chemical versatility is largely defined by the reactivity of its two allyl functional groups. This technical guide provides a comprehensive overview of the fundamental reactions involving these allyl moieties, including metal-catalyzed transformations, radical reactions, and electrophilic additions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

This compound possesses a unique structural motif, combining a reactive methylene (B1212753) group characteristic of malonic esters with two terminal alkene functionalities. This arrangement allows for a diverse range of chemical transformations, making it a versatile building block in the synthesis of complex carbocyclic and heterocyclic structures. This guide will delve into the core reactivity of the allyl groups, providing a detailed examination of key reactions, their mechanisms, and practical experimental procedures.

Metal-Catalyzed Reactions

The allyl groups of this compound are excellent substrates for a variety of metal-catalyzed transformations, most notably ring-closing metathesis, which provides a powerful method for the construction of five-membered carbocycles.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful and widely used method for the formation of cyclic olefins. In the case of this compound, RCM facilitates the formation of a cyclopentene (B43876) ring, a common structural motif in numerous biologically active molecules. The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' catalysts.

Reaction Scheme:

Experimental Protocol: Ring-Closing Metathesis of this compound [1]

-

Materials:

-

This compound

-

Grubbs' First Generation Catalyst ([RuCl2(PCy3)2(=CHPh)])

-

Dry, degassed dichloromethane (B109758) (CH2Cl2)

-

Diethyl ether

-

-

Procedure:

-

Under a nitrogen atmosphere, prepare a solution of Grubbs' catalyst (e.g., 16 mg, 0.02 mmol) in dry, degassed CH2Cl2 (10 mL) in a flask equipped with a stir bar.

-

Add this compound (e.g., 100 mg, 0.416 mmol) to the catalyst solution.

-

Stir the reaction mixture under a nitrogen atmosphere at room temperature for 1 hour.

-

Quench the reaction by adding diethyl ether (30 mL).

-

Filter the mixture through a plug of silica gel to remove the catalyst.

-

Remove the solvent in vacuo to yield the crude product, diethyl cyclopent-3-ene-1,1-dicarboxylate.

-

The product can be further purified by column chromatography on silica gel.

-

-

Characterization:

-

The product can be characterized by GC/MS, 1H NMR, and IR spectroscopy.

-

Quantitative Data:

| Reaction | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| RCM | Grubbs' I | CH2Cl2 | 1 | High (not specified) | [1] |

Logical Relationship: Ring-Closing Metathesis Workflow

Caption: Experimental workflow for the ring-closing metathesis of this compound.

Radical Reactions

The double bonds of the allyl groups are susceptible to radical addition reactions, providing a pathway for the formation of new carbon-carbon and carbon-heteroatom bonds. The thiol-ene reaction is a prime example of this reactivity.

Thiol-Ene "Click" Reaction

The thiol-ene reaction is a highly efficient and versatile "click" reaction that proceeds via a radical-mediated addition of a thiol to an alkene.[2][3][4][5][6] This reaction is known for its high yields, stereoselectivity, and tolerance of a wide range of functional groups.[2] In the case of this compound, this reaction can be used to introduce thioether functionalities.

Reaction Scheme:

Experimental Protocol: Radical-mediated Thiol-Ene Reaction with Thioacetic Acid [7][8]

-

Materials:

-

This compound

-

Thioacetic acid

-

Deep Eutectic Solvent (DES), e.g., Choline chloride:Glycerol (ChCl:Gly)

-

Photoinitiator, e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DPAP)

-

Methyl acrylate (B77674) (MAP) (optional, as a radical trap)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

Silica gel

-

-

Procedure:

-

In a suitable reaction vessel, dissolve this compound (0.5 mmol, 0.121 g), thioacetic acid (0.6 mmol, 0.046 g), DPAP (0.1 mmol, 0.026 g), and MAP (0.1 mmol, 0.016 g) in the deep eutectic solvent (e.g., ChCl:Gly) to a concentration of 0.1 M.[7]

-

Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature for the required time to achieve full conversion.

-

After the reaction is complete, extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer in vacuo.

-

Purify the crude product by silica gel flash chromatography using a suitable eluent system (e.g., 95% EtOAc/Hexane).[7]

-

-

Characterization:

-

The product can be characterized by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Quantitative Data:

| Thiol | Initiator | Solvent | Yield (%) | Reference |

| Thioacetic acid | DPAP/MAP | ChCl:Gly | 53 | [7] |

Reaction Pathway: Thiol-Ene Radical Addition

Caption: Simplified mechanism of the photoinitiated radical thiol-ene reaction.

Electrophilic Addition Reactions

The electron-rich double bonds of the allyl groups are susceptible to attack by electrophiles. While specific experimental data for this compound is limited in the readily available literature, the general principles of electrophilic addition to alkenes can be applied.

Bromination

The addition of bromine across a double bond is a classic example of an electrophilic addition reaction. For this compound, this would be expected to yield a tetrabromo derivative.

Hypothetical Reaction Scheme:

General Experimental Considerations:

Based on the bromination of diethyl malonate, a potential procedure for the bromination of the allyl groups could involve reacting this compound with bromine in a suitable solvent like carbon tetrachloride.[9] The reaction might be initiated by light or heat. A subsequent workup would be required to remove excess bromine and byproducts.

Reaction Pathway: Electrophilic Bromination

Caption: General mechanism for the electrophilic addition of bromine to an alkene.

Other Potential Reactivities

Epoxidation

Epoxidation, typically carried out with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), would convert the alkene functionalities into epoxide rings.[10][11][12][13][14] This would yield a diepoxide derivative, a valuable intermediate for further synthetic transformations.

Dihydroxylation

Dihydroxylation introduces two hydroxyl groups across the double bond. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO4) with a co-oxidant such as N-methylmorpholine N-oxide (NMO).[15][16][17][18][19] This would result in the formation of a tetraol.

Ozonolysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. Treatment of this compound with ozone followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would be expected to yield a dialdehyde.

Catalytic Hydrogenation

The double bonds of the allyl groups can be reduced to single bonds through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[20][21][22] This reaction would yield diethyl dipropylmalonate.

Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling of an alkene with an aryl or vinyl halide.[23][24][25][26][27][28] It is conceivable that the allyl groups of this compound could participate in such reactions, leading to the formation of arylated or vinylated derivatives.

Conclusion

The allyl groups of this compound exhibit a rich and diverse reactivity, making this molecule a valuable and versatile tool in organic synthesis. From the well-established ring-closing metathesis for cyclopentene formation to the efficient thiol-ene click reaction and a host of potential electrophilic addition and other metal-catalyzed transformations, this compound offers numerous avenues for the construction of complex molecular architectures. This guide provides a foundational understanding of this reactivity and serves as a practical starting point for researchers looking to exploit the synthetic potential of this important building block. Further exploration into the less-documented reactions of this compound is warranted and will undoubtedly uncover new and innovative synthetic applications.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 3. Photoinitiated thiol–ene mediated functionalisation of 4,5-enoses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]

- 11. Synthesis of Epoxides - Chad's Prep® [chadsprep.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 16. Upjohn Dihydroxylation [organic-chemistry.org]

- 17. orgosolver.com [orgosolver.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Reddit - The heart of the internet [reddit.com]

- 22. mdpi.com [mdpi.com]

- 23. Heck reaction - Wikipedia [en.wikipedia.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Heck Reaction [organic-chemistry.org]

- 26. researchgate.net [researchgate.net]

- 27. odinity.com [odinity.com]

- 28. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Precursor: Unraveling the Discovery and Historical Synthesis of Diethyl Diallylmalonate

A cornerstone in the synthesis of barbiturates and a versatile building block in modern organic chemistry, diethyl diallylmalonate has a rich history rooted in the foundational principles of organic synthesis. This technical guide delves into the discovery and historical evolution of the synthesis of this pivotal compound, offering a comprehensive overview for researchers, scientists, and drug development professionals.

First synthesized in the early 20th century, this compound emerged as a critical intermediate in the production of diallylbarbituric acid, a sedative and hypnotic drug. Its synthesis is a classic example of the malonic ester synthesis, a powerful carbon-carbon bond-forming reaction developed in the late 19th century. This guide will explore the seminal work that led to its creation, detail the early experimental protocols, and present the evolution of its synthesis in a structured format.

The Dawn of a Synthesis: Historical Context and Discovery

The journey to this compound begins with the development of the malonic ester synthesis. While the exact first synthesis of this compound is not definitively documented in readily available literature, its preparation is intrinsically linked to the work on barbiturates by chemists such as Emil Fischer and Joseph von Mering. Their investigations into the therapeutic properties of barbituric acid derivatives at the turn of the 20th century necessitated the synthesis of various disubstituted malonic esters.

The synthesis of diallylbarbituric acid, a potent hypnotic, required the preparation of this compound as a key precursor. Early publications in German and French chemical journals of that era laid the groundwork for these synthetic routes. The fundamental reaction involves the dialkylation of diethyl malonate with an allyl halide in the presence of a base.

The Classic Approach: Historical Synthesis of this compound

The historical synthesis of this compound is a two-step process, starting from diethyl malonate. The process relies on the acidity of the α-hydrogens of the malonic ester, allowing for their removal by a base to form a nucleophilic enolate, which then reacts with an alkylating agent.

Step 1: Formation of the Sodium Salt of Diethyl Malonate

The initial step involves the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to form the corresponding sodium salt.

Step 2: Dialkylation with Allyl Bromide

The sodium salt of diethyl malonate is then treated with two equivalents of an allyl halide, most commonly allyl bromide, to yield this compound.

Experimental Protocols: A Glimpse into Early 20th-Century Laboratories

The following protocols are representative of the historical methods used for the synthesis of this compound, adapted from early 20th-century chemical literature.

Protocol 1: Synthesis using Sodium Ethoxide in Ethanol (B145695)

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Allyl bromide

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a flask equipped with a reflux condenser, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

To this solution, diethyl malonate is added gradually with stirring.

-

Allyl bromide is then added dropwise to the mixture.

-

The reaction mixture is heated under reflux for several hours to ensure complete dialkylation.

-

After cooling, the excess ethanol is removed by distillation.

-

Water is added to the residue to dissolve the sodium bromide byproduct.

-

The aqueous layer is extracted with diethyl ether.

-

The combined ether extracts are washed with water and dried over anhydrous sodium sulfate.

-

The diethyl ether is removed by distillation, and the resulting crude this compound is purified by vacuum distillation.

Quantitative Data from Historical Syntheses

The following table summarizes the quantitative data available from early 20th-century publications on the synthesis of this compound and its physical properties.

| Parameter | Historical Value (circa early 20th Century) | Modern Reported Value[1] |

| Starting Materials | Diethyl malonate, Sodium, Allyl bromide | Diethyl malonate, NaH or NaOEt, Allyl bromide[2] |

| Solvent | Absolute Ethanol | THF or Ethanol[2] |

| Yield | Not consistently reported | Up to 97%[2] |

| Boiling Point | ~220 °C (at atmospheric pressure) | 128-130 °C at 12 mmHg[1] |

| Density | Not consistently reported | 0.994 g/mL at 25 °C[1] |

| Refractive Index | Not consistently reported | n20/D 1.446 |

Visualizing the Synthesis: Reaction Pathway and Workflow

To better illustrate the historical synthesis of this compound, the following diagrams, generated using the DOT language, depict the core reaction pathway and a typical experimental workflow.

Conclusion

The discovery and synthesis of this compound are a testament to the enduring power of fundamental organic reactions. Born out of the necessity to create novel therapeutic agents, its preparation via the malonic ester synthesis highlights a pivotal moment in the history of medicinal chemistry. While modern methods have refined the process, the core principles established over a century ago remain unchanged. This guide provides a comprehensive historical and technical overview that underscores the significance of this versatile molecule in the annals of chemical science.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Diethyl Diallylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl diallylmalonate is a key organic intermediate, recognized for its utility in the synthesis of a variety of complex molecules, including carbocyclic nucleoside analogues.[1][2] Its chemical structure, characterized by a central malonate core functionalized with two allyl and two ethyl ester groups, allows for a diverse range of chemical transformations.[3] Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for predicting its reactivity, designing novel synthetic pathways, and for its application in materials science and drug development. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, consolidating available spectroscopic data and outlining methodologies for its characterization.

Molecular Structure

The molecular formula of this compound is C₁₃H₂₀O₄, with a molecular weight of approximately 240.30 g/mol .[1][4] The IUPAC name for this compound is diethyl 2,2-bis(prop-2-enyl)propanedioate.[5] The core of the molecule consists of a quaternary carbon atom bonded to two allyl groups and two carboxyl groups, which are further esterified with ethanol.

Spectroscopic and Physical Properties

A summary of the key physical and spectroscopic data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₀O₄ | [4][5] |

| Molecular Weight | 240.30 g/mol | [1][4] |

| CAS Number | 3195-24-2 | [5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 128-130 °C at 12 mmHg | |

| Density | 0.994 g/mL at 25 °C | |

| Refractive Index | n20/D 1.446 | |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 5.83-5.67 (m), 5.15-5.08 (m), 4.19 (q), 2.65 (d), 1.25 (t) | [6] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 170.8, 132.5, 119.3, 61.3, 57.2, 38.0, 14.0 | [6] |

Conformational Analysis

A detailed conformational analysis of this compound is not extensively reported in the scientific literature. However, based on the principles of stereochemistry and the analysis of related molecules, we can infer its likely conformational preferences. The conformational flexibility of this compound arises from the rotation around several single bonds:

-

C-C bonds of the ethyl groups: Rotation around the O-CH₂ and CH₂-CH₃ bonds will lead to various staggered and eclipsed conformations.

-

C-O bonds of the ester groups: The orientation of the ethyl groups relative to the carbonyls will influence the overall shape.

-

C-C bonds of the allyl groups: Rotation around the C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds of the two allyl groups will result in a multitude of possible spatial arrangements.

The steric hindrance between the two bulky allyl groups and the two ethyl ester groups attached to the same quaternary carbon atom is expected to be a major determinant of the molecule's preferred conformation. Computational modeling, such as Density Functional Theory (DFT) calculations, would be a valuable tool to determine the minimum energy conformations and the rotational energy barriers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[6]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. A larger number of scans will be necessary to obtain a good spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

The following provides a general methodology for obtaining an FTIR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small drop of this compound onto the ATR crystal, ensuring complete coverage.

-

Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O (ester), C=C (alkene), and C-H (alkane and alkene) stretching and bending vibrations.

Logical Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a flexible molecule like this compound, integrating both experimental and computational approaches.

Caption: A logical workflow for the conformational analysis of this compound.

Conclusion

This technical guide has summarized the key structural and spectroscopic features of this compound. While a definitive experimental conformational analysis is not yet available in the public domain, this document provides a framework for its characterization based on established spectroscopic techniques and a proposed workflow for a comprehensive study integrating experimental and computational methods. A detailed understanding of the three-dimensional structure of this versatile building block will undoubtedly facilitate its broader application in synthetic chemistry and drug discovery.

References

- 1. A12460.30 [thermofisher.com]

- 2. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 3. Crystal structure and identification of resonance forms of diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C13H20O4 | CID 76664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Solubility Profile of Diethyl Diallylmalonate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl diallylmalonate is a versatile organic compound with significant applications in chemical synthesis, particularly as a precursor for various carbocyclic and heterocyclic structures. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in reaction design, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for its solubility determination and synthesis, and a visual representation of its synthetic pathway.

Core Data Presentation: Solubility

The solubility of this compound is a critical parameter for its handling and application in a laboratory setting. While extensive quantitative data is limited in publicly available literature, a compilation of qualitative and the available quantitative information is presented below. The principle of "like dissolves like" suggests that this ester, with its moderate polarity, will exhibit good solubility in a range of common organic solvents.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 0.72 g/L | 25 |

| Ethanol (B145695) | C₂H₅OH | Soluble | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified |

| Chloroform | CHCl₃ | Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | Not Specified |

| Methanol | CH₃OH | Soluble | Not Specified |

Note: "Soluble" indicates that the sources state solubility without providing specific quantitative values. Further experimental verification is recommended for precise measurements.

Experimental Protocols

Determination of Solubility

The following is a generalized gravimetric method for determining the solubility of a liquid solute like this compound in an organic solvent. This protocol can be adapted for various solvents and temperatures to generate precise quantitative data.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (solvent-compatible, e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Procedure:

-

Equilibration:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume (e.g., 5.0 mL) of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

-

-

Sample Extraction and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow any undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe filter.

-

Transfer the filtered aliquot to a pre-weighed evaporating dish or vial.

-

-

Solvent Evaporation and Quantification:

-

Carefully evaporate the solvent from the dish or vial. This can be achieved by placing it in a vacuum oven at a temperature below the boiling point of this compound or by using a gentle stream of inert gas (e.g., nitrogen).

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and to remove any residual moisture.

-

Weigh the dish or vial containing the solute residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish or vial from the final weight.

-

The solubility can then be expressed in various units, such as g/100mL or mg/mL, using the following formula:

Solubility (g/100mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Synthesis of this compound

The standard laboratory synthesis of this compound involves the alkylation of diethyl malonate with allyl bromide in the presence of a suitable base.

Materials:

-

Diethyl malonate

-

Allyl bromide

-

Sodium ethoxide or Sodium hydride

-

Anhydrous ethanol or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure using Sodium Ethoxide:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add diethyl malonate to the stirred sodium ethoxide solution.

-

After the addition is complete, add allyl bromide dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Once the addition of allyl bromide is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours or until the reaction is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with ethyl acetate.

-

Wash the organic layer with a saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Mandatory Visualizations

The synthesis of this compound can be represented as a logical workflow.

Uncharted Territory: An In-depth Technical Guide to the Thermal Stability and Decomposition of Diethyl Diallylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the thermal stability and decomposition profile of diethyl diallylmalonate. Despite its utility as a versatile building block in organic synthesis, particularly in the formation of carbocycles and other complex molecules, a comprehensive review of publicly available scientific literature and safety data reveals a significant gap in the characterization of its thermal properties. This document summarizes the available data and provides a framework for future investigation into this area.

Physicochemical and Stability Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀O₄ | [2][3][4][5][6][7] |

| Molecular Weight | 240.30 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 128-130 °C at 12 mmHg | [3] |

| Density | 0.994 g/mL at 25 °C | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.446 | [3] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol (B145695) and ether.[6] | [6] |

Thermal Stability and Decomposition

A thorough search of scientific databases and chemical safety literature reveals a lack of specific quantitative data regarding the thermal decomposition of this compound. Safety Data Sheets (SDS) indicate that the specific decomposition temperature is not available.[2] However, they do note that hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO₂) upon combustion.[2] It is also mentioned that the substance may form explosive mixtures with air upon intense heating.[1]

The absence of thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data means that key parameters such as the onset of decomposition, the temperature of maximum decomposition rate, and the kinetic parameters (e.g., activation energy) remain uncharacterized.

Proposed Experimental Protocols for Thermal Analysis

For researchers intending to investigate the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are proposed as a starting point.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Pipette approximately 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) to study thermal decomposition and an oxidative atmosphere (e.g., air or a nitrogen/oxygen mixture at a flow rate of 50 mL/min) to study thermo-oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (T_onset).

-

Identify the temperature of the maximum rate of decomposition (T_peak) from the first derivative of the TGA curve (DTG).

-

Determine the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as boiling point, and to characterize the enthalpy changes associated with decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Seal 2-5 mg of this compound in a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen at a flow rate of 50 mL/min).

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks which may correspond to boiling.

-

Identify exothermic peaks which would indicate decomposition.

-

Integrate the area under any decomposition exotherms to determine the enthalpy of decomposition.

-

Visualizing the Path Forward: A Workflow for Thermal Analysis

The following diagram outlines a logical workflow for a comprehensive investigation into the thermal decomposition of this compound, from initial analysis to product identification.

Caption: A generalized workflow for the thermal analysis of a chemical compound.

Conclusion and Future Outlook

The thermal stability and decomposition of this compound represent a notable gap in the scientific literature. While its physical properties are well-documented, the absence of specific thermal analysis data, such as TGA and DSC curves, prevents a full understanding of its behavior at elevated temperatures. This guide provides a summary of the currently available information and, more importantly, a detailed set of proposed experimental protocols and a logical workflow for researchers to follow. A thorough investigation into the thermal properties of this compound would not only enhance the safety information available for this compound but also provide valuable data for its application in high-temperature chemical processes. Such studies would be a valuable contribution to the fields of organic chemistry and material science.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. This compound (CAS 3195-24-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound, 97+% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound, 97+% | Fisher Scientific [fishersci.ca]

Foundational Principles of α-Proton Acidity in Malonate Esters

An In-Depth Technical Guide to the Acidity of α-Protons in the Context of Diallylmalonate Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the acidity of the α-protons in malonate esters, a critical factor in the synthesis of diallylmalonate esters and other substituted malonates. It will elucidate the structural and electronic factors governing this acidity, present quantitative data, detail experimental protocols for pKa determination, and illustrate the key chemical principles with diagrams.

A crucial point of clarification is that the final product, diallylmalonate ester, does not possess α-protons as the α-carbon is quaternized, bonded to two allyl groups and two carboxyl groups. The pronounced acidity of the α-protons is a characteristic of the starting material, such as diethyl malonate, and the mono-allylated intermediate. This acidity is fundamental to the synthetic pathway leading to diallylmalonate esters.

The remarkable acidity of the α-protons in malonic esters (pKa ≈ 13) is a result of the cumulative electron-withdrawing effects of the two adjacent ester carbonyl groups.[1][2][3] This acidity facilitates the formation of a highly stabilized enolate ion in the presence of a moderately strong base.[4] The stability of this conjugate base is the primary driver for the acidity of the α-hydrogens and can be attributed to two main electronic effects:

-

Inductive Effect : The electronegative oxygen atoms of the carbonyl groups pull electron density away from the α-carbon, polarizing and weakening the C-H bonds.

-

Resonance Effect : Upon deprotonation, the resulting negative charge on the α-carbon is delocalized across the two carbonyl groups, spreading the charge onto the more electronegative oxygen atoms. This resonance stabilization is the most significant contributor to the stability of the enolate.[5]

The resonance stabilization of the malonate enolate is depicted in the following diagram:

Quantitative Acidity Data

The acidity of substituted malonic esters is influenced by the nature of the substituents on the α-carbon. Alkyl groups, being weakly electron-donating, slightly decrease the acidity of the remaining α-proton compared to the parent dialkyl malonate. The table below summarizes the pKa values for diethyl malonate and its mono-allylated derivative.

| Compound | Structure | pKa (in DMSO) | Reference |

| Diethyl Malonate | CH₂(COOEt)₂ | 16.37 | [6] |

| Diethyl Allylmalonate | CH(CH₂CH=CH₂)(COOEt)₂ | 12.63 (Predicted) | [7][8] |

Note: The pKa for diethyl allylmalonate is a predicted value. Experimental determination may yield a slightly different result.

Synthesis of Diallylmalonate: A Workflow Dependent on α-Proton Acidity

The synthesis of diallylmalonate esters is a classic example of leveraging the acidity of the α-protons. It typically proceeds via a sequential alkylation of a dialkyl malonate. The process involves two deprotonation-alkylation steps.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding and optimizing reaction conditions. The following are detailed methodologies for two common techniques used for determining the pKa of acidic carbon compounds like malonate esters.

Potentiometric Titration

This method involves monitoring the pH of a solution of the acidic compound as a titrant (a strong base) is added incrementally. The pKa is determined from the resulting titration curve.[9][10][11]

Materials and Equipment:

-

Calibrated pH meter and electrode

-

Automatic titrator or burette

-

Magnetic stirrer and stir bar

-

Reaction vessel

-

Standardized 0.1 M NaOH solution (carbonate-free)

-

Standardized 0.1 M HCl solution

-

0.15 M KCl solution (to maintain constant ionic strength)

-

The malonate ester of interest

-

Suitable solvent (e.g., water, or a mixed solvent system like methanol-water for less soluble esters)

-

Nitrogen gas source

Procedure:

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[9]

-

Sample Preparation: Prepare a solution of the malonate ester (e.g., 1 mM) in the chosen solvent. If a co-solvent is used, the results will be specific to that solvent system.[9]

-

Ionic Strength Adjustment: Add the 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[9]

-

Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved CO₂ and maintain an inert atmosphere.[11]

-

Initial Acidification (Optional): For a clear starting point, the solution can be made acidic (pH 1.8-2.0) with 0.1 M HCl.[9]

-

Titration: Place the reaction vessel on the magnetic stirrer and immerse the pH electrode. Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Endpoint Determination: Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12-12.5).[9]

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa can be determined from the inflection point of the resulting sigmoid curve, which corresponds to the point where half of the acid has been neutralized (the half-equivalence point).[12] For more precise results, a first derivative plot (ΔpH/ΔV vs. V) can be used to identify the equivalence point.

-

Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate the average pKa value and standard deviation.[9]

UV-Vis Spectrophotometry

This technique is applicable if the acidic and basic forms of the compound have different UV-Vis absorption spectra.[1][10] It is particularly useful for compounds with low solubility.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes

-

Calibrated pH meter

-

A series of buffer solutions of known pH, spanning the expected pKa of the compound

-

Stock solution of the malonate ester in a suitable solvent (e.g., ethanol (B145695) or methanol)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the malonate ester.

-